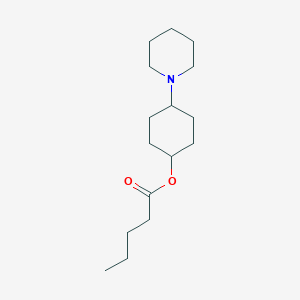
4-Piperidinocyclohexyl valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinocyclohexyl valerate (PCV) is a chemical compound that belongs to the class of cyclohexylamines. It is a derivative of the dissociative anesthetic drug, ketamine, and has been found to have potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of 4-Piperidinocyclohexyl valerate is not fully understood, but it is believed to act on the glutamatergic system in the brain. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of mood, cognition, and pain perception. 4-Piperidinocyclohexyl valerate has also been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemische Und Physiologische Effekte
4-Piperidinocyclohexyl valerate has been found to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. 4-Piperidinocyclohexyl valerate has also been found to increase the expression of BDNF in the hippocampus, a region of the brain that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-Piperidinocyclohexyl valerate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and electrophysiological recordings. However, there are also some limitations to its use. 4-Piperidinocyclohexyl valerate has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, the long-term effects of 4-Piperidinocyclohexyl valerate on the brain are not well understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-Piperidinocyclohexyl valerate. One area of research is the development of more potent and selective 4-Piperidinocyclohexyl valerate analogs that can be used for the treatment of specific disorders. Another area of research is the investigation of the long-term effects of 4-Piperidinocyclohexyl valerate on the brain, including its potential for neurotoxicity and neuroprotection. Finally, more research is needed to determine the optimal dosing and administration schedule for 4-Piperidinocyclohexyl valerate in order to maximize its therapeutic potential.
Synthesemethoden
The synthesis method of 4-Piperidinocyclohexyl valerate involves the reaction of 4-piperidone hydrochloride with cyclohexylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with valeric acid to yield 4-Piperidinocyclohexyl valerate. The overall yield of the synthesis process is approximately 30%.
Wissenschaftliche Forschungsanwendungen
4-Piperidinocyclohexyl valerate has been studied extensively for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. It has been found to have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of mood disorders, anxiety disorders, and chronic pain.
Eigenschaften
CAS-Nummer |
1532-02-1 |
|---|---|
Produktname |
4-Piperidinocyclohexyl valerate |
Molekularformel |
C16H29NO2 |
Molekulargewicht |
267.41 g/mol |
IUPAC-Name |
(4-piperidin-1-ylcyclohexyl) pentanoate |
InChI |
InChI=1S/C16H29NO2/c1-2-3-7-16(18)19-15-10-8-14(9-11-15)17-12-5-4-6-13-17/h14-15H,2-13H2,1H3 |
InChI-Schlüssel |
BELYKPLCHUFRRA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Kanonische SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Andere CAS-Nummern |
1532-02-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



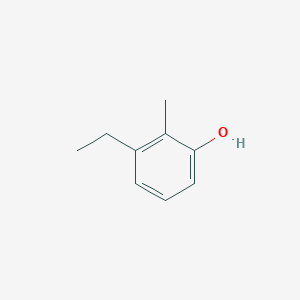

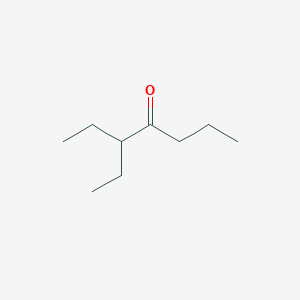
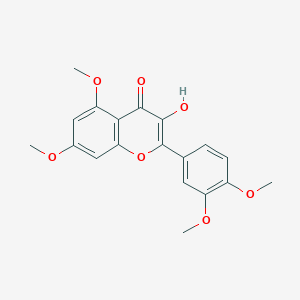
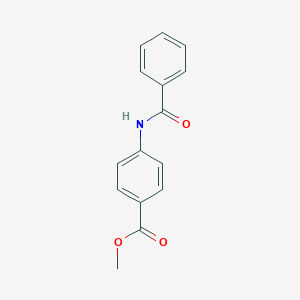
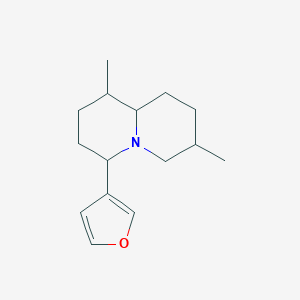



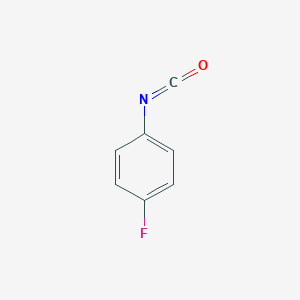


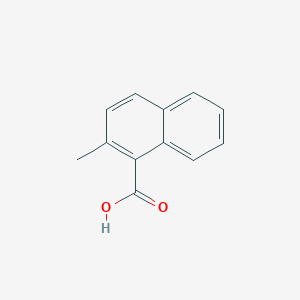
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)